N-Octadecylbenzylamine

Description

Foundational Concepts of N-Octadecylbenzylamine Chemistry

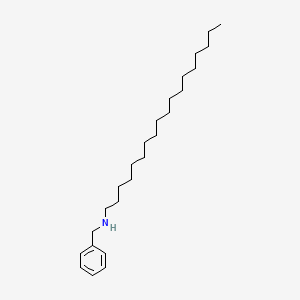

N-Octadecylbenzylamine, with the chemical formula C25H45N, possesses a molecular structure that dictates its chemical behavior and potential applications. The long C18 alkyl chain confers significant hydrophobicity and allows for self-assembly and surface modification capabilities, while the benzyl (B1604629) group introduces aromaticity and can influence electronic properties and reactivity. The secondary amine group serves as a reactive site for further functionalization and can participate in various chemical transformations.

Molecular and Physical Properties

The fundamental properties of N-Octadecylbenzylamine are summarized in the table below, based on computed data.

| Property | Value |

| Molecular Formula | C25H45N |

| Molecular Weight | 359.6 g/mol |

| IUPAC Name | N-benzyloctadecan-1-amine |

| CAS Number | 20198-87-2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 19 |

Data sourced from PubChem. ijirset.com

Synthesis

The synthesis of N-Octadecylbenzylamine can be achieved through several established organic chemistry routes. One common method is reductive amination . This process involves the reaction of octadecanal (B32862) with benzylamine (B48309) to form an intermediate imine, which is then reduced to the final secondary amine product. This method is advantageous due to its efficiency and the availability of the starting materials. frontiersin.orggoogle.com

Another synthetic approach is nucleophilic substitution . This involves the reaction of octadecylamine (B50001) with benzyl bromide. In this reaction, the lone pair of electrons on the nitrogen atom of octadecylamine attacks the electrophilic carbon of the benzyl bromide, leading to the formation of the N-C bond and displacement of the bromide ion. rsc.org

Current Research Trajectories and Academic Significance

The distinct characteristics of N-Octadecylbenzylamine make it a valuable compound in several areas of advanced research, particularly where interfacial properties and molecular self-assembly are crucial.

Materials Science Applications

In the realm of materials science, long-chain alkylamines like N-Octadecylbenzylamine are explored for their role as surface modifiers and corrosion inhibitors . The long alkyl chain can form a protective, hydrophobic monolayer on metal surfaces, preventing contact with corrosive agents. acs.org The amine group can strongly adsorb onto the metal surface, enhancing the stability of this protective layer. Research on N-heterocycles suggests that the presence of the nitrogen atom with its lone pair of electrons is crucial for effective adsorption and corrosion inhibition. acs.org

Furthermore, long-chain alkylamines have been shown to be effective in improving the performance and stability of perovskite solar cells . While not specifically mentioning N-Octadecylbenzylamine, studies have demonstrated that adding long-chain alkylamine ligands during the fabrication of inverted perovskite solar cells can enhance their efficiency and longevity by reducing defects and forming a protective surface layer. kaust.edu.sa

Role in Nanotechnology

The application of N-Octadecylbenzylamine and similar long-chain amines is an active area of investigation in nanotechnology. These molecules can act as capping agents during the synthesis of nanoparticles, controlling their size and preventing agglomeration. nih.govnih.gov The hydrophobic tail interacts with the solvent or other molecules, while the amine headgroup coordinates to the nanoparticle surface. For instance, long-chain alkylamines (≥C16) have been found to be crucial for the synthesis of high-quality copper nanowires. nih.gov

Additionally, the ability of amines to functionalize surfaces is exploited in creating functionalized nanomaterials . The amine group can be used to attach other molecules to the surface of nanoparticles, tailoring their properties for specific applications such as in sensors or targeted drug delivery systems. mdpi.comnih.gov The surface functionalization of carbon dots with amines, for example, has been shown to be a key factor in their photo-activated antibacterial activity. nih.gov

Potential in Polymer Chemistry

In polymer chemistry, amines can act as initiators, chain transfer agents, or building blocks for various polymers. Fatty amines, a class to which N-Octadecylbenzylamine belongs, are used as dispersing agents and lubricants in polymer production. mdpi.comiaea.orgbeilstein-journals.org The incorporation of long-chain alkylamines can modify the surface properties of polymers, imparting hydrophobicity or facilitating the dispersion of fillers within the polymer matrix. While direct research on N-Octadecylbenzylamine in specific polymerization reactions is not extensively documented in the reviewed literature, its structural motifs suggest potential utility in the synthesis and modification of polymers like polyamides and in surface grafting applications. mdpi.comrsc.org

Catalysis

Quaternary ammonium (B1175870) salts, which can be derived from secondary amines like N-Octadecylbenzylamine, are well-known phase transfer catalysts (PTCs) . ijirset.comslideshare.netfzgxjckxxb.comoperachem.commdpi.com These catalysts facilitate reactions between reactants that are in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants across the phase boundary. While N-Octadecylbenzylamine itself is not a quaternary salt, its potential to be converted into one makes it a precursor for creating effective PTCs for various organic syntheses.

Properties

IUPAC Name |

N-benzyloctadecan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H45N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26-24-25-21-18-17-19-22-25/h17-19,21-22,26H,2-16,20,23-24H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALZJIBCZVVPBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H45N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066567 | |

| Record name | N-Stearylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20198-87-2 | |

| Record name | N-Octadecylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20198-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, N-octadecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020198872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, N-octadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Stearylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-octadecylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for N Octadecylbenzylamine and Its Chemical Analogs

Amination Reactions in Long-Chain Alkylbenzylamine Synthesis

Traditional amination reactions remain fundamental in the synthesis of alkylbenzylamines. These methods typically involve the formation of a carbon-nitrogen bond through direct alkylation or reductive pathways.

Direct Alkylation of Amines with Benzyl (B1604629) Halides

Direct N-alkylation is a conventional method for synthesizing secondary and tertiary amines. In the context of N-Octadecylbenzylamine, this strategy would involve the reaction of octadecylamine (B50001) with a benzyl halide (e.g., benzyl bromide or benzyl chloride) or the reaction of benzylamine (B48309) with an octadecyl halide.

The primary challenge in this approach is the potential for over-alkylation, which can lead to the formation of tertiary amines and quaternary ammonium (B1175870) salts as undesired byproducts. rsc.orgmasterorganicchemistry.com This issue is particularly pronounced when using highly reactive alkylating agents like benzyl halides. rsc.org To mitigate this, several techniques have been employed, such as using an excess of the starting amine or incorporating additives. rsc.org A reported strategy for controlling selectivity involves conducting the reaction in an aqueous medium with sodium dodecyl sulfate (B86663) and sodium bicarbonate, which offers mild conditions and minimizes the formation of quaternary salts. rsc.org Another approach uses bases like cesium carbonate in conjunction with carbon dioxide to direct the reaction towards the desired N-alkylated product. researchgate.net

Table 1: Comparison of Direct Alkylation Methodologies

| Methodology | Key Reagents/Conditions | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Classical Alkylation | Alkyl halide, Amine, Base (e.g., K₂CO₃) | Straightforward procedure. | Low selectivity, over-alkylation is common. | rsc.org |

| Aqueous Medium Alkylation | Benzyl halide, Amine, NaHCO₃, Sodium dodecyl sulfate | Mild conditions, improved selectivity, avoids quaternary salt formation. | Requires specific surfactant and biphasic system. | rsc.org |

| CO₂ Mediated Alkylation | Alkyl halide, Amine, Cs₂CO₃, CO₂ | Can favor specific N-alkylation or carbamate (B1207046) formation. | Reaction outcome can be sensitive to the base and conditions. | researchgate.net |

Reductive Amination Pathways for N-Octadecylbenzylamine Precursors

Reductive amination is a highly versatile and controllable method for amine synthesis that avoids the over-alkylation issues associated with direct alkylation. masterorganicchemistry.com The process involves two main pathways for the synthesis of N-Octadecylbenzylamine:

Reaction of benzaldehyde (B42025) with octadecylamine to form an intermediate imine, which is subsequently reduced.

Reaction of octadecanal (B32862) with benzylamine, followed by the reduction of the resulting imine.

The reaction begins with the condensation of the carbonyl compound and the primary amine to form an imine (a compound containing a carbon-nitrogen double bond). This intermediate is then reduced in situ to the target secondary amine. beilstein-journals.org The key to a successful reductive amination is the use of a reducing agent that selectively reduces the imine (or the protonated iminium ion) without significantly reducing the starting aldehyde or ketone. beilstein-journals.org

Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose because it is mild enough not to reduce most aldehydes and ketones but is effective at reducing the more reactive iminium ions. masterorganicchemistry.com Other reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), hydrogen with a metal catalyst (catalytic hydrogenation), and various other hydride reagents. beilstein-journals.org The process is widely applicable and can be performed under mild conditions, making it a preferred method for the controlled synthesis of asymmetrically substituted secondary amines. masterorganicchemistry.comresearchgate.net

Emerging Methodologies in N-Octadecylbenzylamine Construction

Recent advances in synthetic chemistry have introduced more sophisticated and efficient methods for constructing C-N bonds, including metal-catalyzed reactions, electrochemical routes, and chemo-enzymatic strategies.

Metal-Catalyzed C-N Bond Formations for Alkylbenzylamine Synthesis

Transition-metal catalysis has become a powerful tool for forming C-N bonds, offering high efficiency and broad substrate scope. rsc.orgrsc.org These methods often proceed under milder conditions than classical approaches and can exhibit high functional group tolerance. For the synthesis of alkylbenzylamines, several catalytic strategies are relevant:

Borrowing Hydrogen/Hydrogen Autotransfer: This atom-economical process involves the N-alkylation of amines with alcohols. organic-chemistry.org A metal catalyst, such as one based on manganese or ruthenium, temporarily removes hydrogen from the alcohol to form an aldehyde in situ. organic-chemistry.org This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen. This generates water as the only byproduct.

Cross-Coupling Reactions: Palladium, nickel, or copper catalysts can be used to couple amines with suitable partners. For instance, the Chan-Lam coupling reaction can form C-N bonds between boronic acids and amines. organic-chemistry.org A variation could involve the coupling of benzylic boronic esters with an amine to yield the alkylated product. organic-chemistry.org Another approach involves the nickel-catalyzed reaction of quaternary ammonium salts, derived from amines, with various coupling partners. aimspress.com

Direct C-H Amination: This advanced strategy involves the direct functionalization of a C-H bond with an amino group, avoiding the need for pre-functionalized starting materials. nih.gov Catalysts based on rhodium or iridium can facilitate the insertion of a nitrenoid species, derived from an azide, into a C-H bond to form the C-N linkage directly. nih.gov

Table 2: Overview of Metal-Catalyzed C-N Bond Forming Reactions

| Methodology | Typical Catalysts | Key Features | Reference |

|---|---|---|---|

| Borrowing Hydrogen | Mn, Ru, Ir | Atom-economical; uses alcohols as alkylating agents; water is the only byproduct. | organic-chemistry.org |

| Chan-Lam Coupling | Cu | Couples boronic acids/esters with amines; proceeds under mild conditions. | organic-chemistry.org |

| C-H Amination | Rh, Ir, Fe | Direct functionalization of C-H bonds; highly atom-economical. | organic-chemistry.orgnih.gov |

| Coupling with Quaternary Ammonium Salts | Ni, Pd | Activates amines by converting them into stable, reactive salts. | aimspress.com |

Electrochemical Synthetic Routes for N-Octadecylbenzylamine

Electrosynthesis offers a green and sustainable alternative to traditional chemical methods by using electricity to drive reactions, often avoiding the need for harsh reagents or stoichiometric oxidants. mdpi.comrsc.org For amine synthesis, electrochemical methods can be applied in several ways:

Dehydrogenative Coupling: Anodic oxidation can be used to form C-N or N-N bonds through a dehydrogenative coupling mechanism. For example, the electrochemical homocoupling of N-aryl-2-naphthylamines has been demonstrated to produce BINAM derivatives in excellent yields with hydrogen gas as the only byproduct. mdpi.com A similar intermolecular cross-coupling strategy could potentially be developed for precursors of N-Octadecylbenzylamine.

Reaction with Electro-generated Species: An electrochemical cell can be used to generate a reactive intermediate that subsequently reacts with an amine. A reported method describes the electrochemical oxidation of hydroquinone (B1673460) to p-benzoquinone, which then undergoes a Michael addition reaction with benzylamine derivatives to form new C-N bonds. academie-sciences.fr

Chemo-Enzymatic Approaches in Related Long-Chain Amine Synthesis

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic catalysis to create efficient and highly selective reaction cascades. d-nb.infonih.gov Enzymes operate under mild conditions (aqueous solutions, ambient temperature) and can exhibit exceptional stereo- and regioselectivity, which is often difficult to achieve with purely chemical methods.

For the synthesis of long-chain amines, amine dehydrogenases (AmDH) and transaminases (ATA) are particularly relevant. acs.orgacs.org A notable strategy combines gold-catalyzed alkyne hydration with an AmDH-catalyzed reductive amination. acs.orgresearchgate.net In this cascade, a terminal alkyne is first hydrated to a ketone by a gold catalyst. An engineered AmDH enzyme then catalyzes the reductive amination of this ketone to produce a chiral long-chain amine with high yield and selectivity. acs.orgresearchgate.net This approach has been successfully applied to produce chiral aliphatic amines with carbon chains longer than six atoms on a large scale. researchgate.net Such enzymatic methods represent a frontier in sustainable chemical manufacturing, providing access to valuable amines from simple precursors. acs.org

Stereochemical Control and Regioselectivity in N-Octadecylbenzylamine Synthesis

While N-octadecylbenzylamine itself is an achiral molecule, the principles of stereochemical and regiochemical control are crucial when synthesizing its more complex, substituted analogs that may contain chiral centers or require specific substitution patterns.

Stereochemical Control:

Stereoselectivity becomes a critical consideration when chiral centers are present in either the benzyl or the alkyl portion of the molecule. For instance, if a chiral aldehyde or a chiral amine is used as a starting material in reductive amination, the formation of diastereomers is possible. The control of stereochemistry in such reactions often relies on the use of chiral catalysts or auxiliaries.

While specific studies on the stereoselective synthesis of N-octadecylbenzylamine analogs are not widely reported, related research provides insights into potential strategies. For example, the Michael addition of lithium amides to α,β-unsaturated esters has been shown to be a highly stereoselective method for preparing chiral β-amino esters, which can be further transformed into chiral cyclic β-amino acids. beilstein-journals.org In one instance, the use of a chiral amine, (R)-N-benzyl-N-α-methylbenzylamine, in a conjugate addition reaction resulted in excellent stereoselectivity (de > 99%). beilstein-journals.org Such methodologies could be adapted for the synthesis of chiral analogs of N-octadecylbenzylamine.

Regioselectivity:

Regioselectivity is pertinent when working with substituted benzylamines or difunctionalized octadecyl derivatives. For example, in the alkylation of a benzylamine with a substituted aromatic ring, the reaction must be controlled to ensure alkylation occurs at the nitrogen atom and not at the aromatic ring.

Research on the C-H alkylation of benzylamines has demonstrated the possibility of achieving high regioselectivity. For instance, the rhodium-catalyzed C-H alkylation of meta-substituted benzylamines with alkenes has been shown to proceed with high regioselectivity, favoring the less sterically hindered position. nih.gov Similarly, zirconium-catalyzed hydroaminoalkylation of dienes with secondary benzylamines can be controlled to yield linear homoallylic amines with high regioselectivity. rsc.org These examples highlight that with the appropriate choice of catalyst and directing groups, specific regiochemical outcomes can be achieved in the synthesis of complex N-alkylbenzylamine analogs.

Scalable Synthesis and Industrial Relevance of N-Octadecylbenzylamine Production

The industrial production of long-chain fatty amines, a class of compounds to which N-octadecylbenzylamine belongs, is well-established, with an annual production volume exceeding 800,000 tons in 2011. d-nb.info These amines serve as crucial intermediates in the manufacturing of a wide array of products, including surfactants, lubricants, corrosion inhibitors, and fabric softeners. d-nb.info The commercial availability of N-octadecylbenzylamine, also known as N-stearylbenzylamine, indicates its industrial relevance. nih.gov

The scalable synthesis of N-octadecylbenzylamine can be approached through methods analogous to those used for other fatty amines. The primary industrial routes are catalytic hydrogenation of fatty nitriles and, more recently, direct reductive amination of fatty acids or their triglyceride precursors.

Catalytic Hydrogenation of Fatty Nitriles:

A conventional industrial method for producing primary fatty amines is the catalytic hydrogenation of fatty nitriles, which are derived from fatty acids. researchgate.netgoogle.com This process is typically carried out at elevated temperatures and pressures using catalysts such as Raney nickel. researchgate.netresearchgate.net To produce secondary amines like N-octadecylbenzylamine, a variation of this process could be employed, though direct routes are often more efficient.

Catalytic Reductive Amination:

Direct catalytic reductive amination is an increasingly attractive method for the large-scale synthesis of fatty amines due to its efficiency and the use of renewable feedstocks. rsc.org This approach can involve the reaction of fatty acids or triglycerides with an amine in the presence of a catalyst and a reducing agent. Recent advancements have focused on the development of robust and reusable catalysts for this transformation. For example, a platinum-molybdenum catalyst supported on titanium oxide has been shown to effectively catalyze the reductive amination of triglycerides to fatty amines under relatively mild conditions. rsc.org

A biocatalytic approach has also been demonstrated for the synthesis of fatty amines from renewable triglycerides and oils. This one-pot cascade reaction, employing a lipase, a carboxylic acid reductase, and a transaminase, has achieved high analytical yields and has been successfully scaled up to a preparative scale. nih.gov

The table below summarizes key parameters for the scalable synthesis of fatty amines, which are analogous to the production of N-octadecylbenzylamine.

| Synthetic Route | Catalyst | Typical Reaction Conditions | Key Advantages for Scalability | Reference(s) |

| Catalytic Hydrogenation of Fatty Nitriles | Raney Ni, Cobalt, Ruthenium | 130-145°C, 150-500 psi H2 pressure | Established industrial process, suitable for large-scale batch reactors. | google.com |

| Reductive Amination of Triglycerides | Pt-Mo/TiO2 | 1 MPa H2 pressure | Utilizes renewable feedstocks, high yields, reusable catalyst. | rsc.org |

| Direct Enzymatic Synthesis from Triglycerides | Lipase, CAR, TA | One-pot reaction | Environmentally friendly (biocatalytic), high yields, uses renewable oils. | nih.gov |

These scalable methods, particularly catalytic reductive amination and biocatalysis, offer efficient and sustainable pathways for the industrial production of N-octadecylbenzylamine and its analogs, meeting the demands of various industrial applications.

Advanced Analytical Characterization of N Octadecylbenzylamine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of N-Octadecylbenzylamine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-Octadecylbenzylamine

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed information about the atomic arrangement within a molecule. cnrs.fr For N-Octadecylbenzylamine, both ¹H and ¹³C NMR spectroscopy provide unique insights into its distinct chemical environments.

¹H NMR Spectroscopy: The proton NMR spectrum of N-Octadecylbenzylamine can be predicted based on the characteristic chemical shifts of its constituent groups. The protons on the N or O atoms typically exhibit a wide range of chemical shifts depending on the solvent, concentration, and temperature. tau.ac.il

Aromatic Protons: The five protons on the benzyl (B1604629) group's phenyl ring are expected to appear in the downfield region, typically between δ 7.2 and 7.4 ppm, as complex multiplets. libretexts.orgcarlroth.com

Benzyl Protons (Ar-CH₂-N): The two protons of the benzylic methylene (B1212753) group, being adjacent to both the aromatic ring and the nitrogen atom, would likely resonate as a singlet at approximately δ 3.7-3.8 ppm.

Methylene Protons (N-CH₂-Alkyl): The two protons on the methylene group of the octadecyl chain directly attached to the nitrogen atom would appear as a triplet around δ 2.6-2.8 ppm.

Alkyl Chain Protons (-(CH₂)₁₆-): The numerous methylene groups forming the long aliphatic chain would produce a large, complex signal in the upfield region, typically around δ 1.2-1.4 ppm. researchgate.net

Terminal Methyl Protons (-CH₃): The terminal methyl group of the octadecyl chain would resonate as a triplet at approximately δ 0.8-0.9 ppm. researchgate.net

Amine Proton (N-H): The proton on the secondary amine is often broad and its chemical shift is highly variable (typically δ 1.0-3.0 ppm), depending on solvent and concentration. tau.ac.il

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted shifts are based on standard values for similar chemical environments. chemistryviews.orgresearchgate.net

Aromatic Carbons: The carbons of the phenyl ring would show signals between δ 127 and 140 ppm.

Benzyl Carbon (Ar-CH₂-N): The benzylic carbon is expected around δ 54 ppm. chemicalbook.com

Alkyl Chain Carbons: The carbons of the octadecyl chain would show a series of signals in the upfield region (δ 14-32 ppm), with the carbon alpha to the nitrogen (N-CH₂) appearing around δ 50 ppm and the terminal methyl carbon at approximately δ 14 ppm. researchgate.net

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Phenyl (C₆H₅) | 7.2 - 7.4 (m) | 127.0 - 140.0 |

| Benzylic (Ar-CH₂) | ~3.7 (s) | ~54.0 |

| N-H | 1.0 - 3.0 (broad s) | - |

| N-CH₂ (Alkyl) | ~2.7 (t) | ~50.0 |

| -(CH₂)₁₆- | ~1.25 (m) | 22.0 - 32.0 |

| Terminal CH₃ | ~0.9 (t) | ~14.0 |

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Octadecylbenzylamine. (s = singlet, t = triplet, m = multiplet). Values are estimations based on analogous structures and general chemical shift tables. libretexts.orgresearchgate.netresearchgate.netchemicalbook.com

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. researchgate.net The IR spectrum of N-Octadecylbenzylamine would display characteristic absorption bands corresponding to its secondary amine, aromatic ring, and long aliphatic chain components.

Key expected vibrational frequencies include:

N-H Stretch: A weak to medium, somewhat broad absorption band is characteristic for secondary amines, appearing in the region of 3300-3500 cm⁻¹. hmdb.ca

C-H Aliphatic Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are indicative of the C-H stretching vibrations within the long octadecyl chain. researchgate.netresearchgate.net

C-H Aromatic Stretch: Weaker absorptions typically appear just above 3000 cm⁻¹ for the C-H bonds of the benzene (B151609) ring. researchgate.netumd.edu

C-N Stretch: This vibration typically appears in the fingerprint region, between 1250 and 1020 cm⁻¹. researchgate.net

Aromatic C=C Bends: Absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic ring. Out-of-plane bending for a monosubstituted benzene ring also gives characteristic absorptions between 690-770 cm⁻¹.

| Functional Group/Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Secondary Amine) | Stretch | 3300 - 3500 | Medium, sharp |

| C-H (Alkyl) | Stretch | 2850 - 2960 | Strong |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C=C (Aromatic) | In-ring bend | 1450 - 1600 | Medium to weak |

| C-H (Alkyl) | Bend/Scissor | 1370 - 1470 | Medium |

| C-N | Stretch | 1020 - 1250 | Medium |

Table 2: Characteristic Infrared Absorption Frequencies for N-Octadecylbenzylamine. (Data compiled from general IR spectroscopy principles and analogous compounds). researchgate.nethmdb.caumd.edu

Mass Spectrometry (MS) Techniques, including LC-MS and HPLC-MS Applications

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte. researchgate.net

For N-Octadecylbenzylamine, the molecular ion peak [M]⁺ would be expected. Due to the presence of a single nitrogen atom, this peak would have an odd-numbered molecular weight, consistent with the nitrogen rule. libretexts.org The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen. libretexts.org

Two major alpha-cleavage pathways are expected for N-Octadecylbenzylamine:

Loss of the heptadecyl radical (•C₁₇H₃₅): Cleavage of the C-C bond adjacent to the nitrogen on the octadecyl chain would result in a stable, resonance-stabilized fragment at m/z 106. This corresponds to the [C₆H₅CH₂NHCH₂]⁺ ion.

Loss of the benzyl radical (•C₆H₅CH₂): Cleavage of the bond between the nitrogen and the benzylic carbon would produce a fragment corresponding to the octadecylamine (B50001) cation [CH₃(CH₂)₁₇NH]⁺. A further rearrangement can lead to the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a very common fragment in compounds containing a benzyl group. libretexts.org

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 359 | [C₂₅H₄₅N]⁺ | Molecular Ion [M]⁺ |

| 106 | [C₇H₈N]⁺ | Alpha-cleavage: Loss of •C₁₇H₃₅ |

| 91 | [C₇H₇]⁺ | Tropylium ion from benzyl group |

Table 3: Predicted Key Fragments in the Mass Spectrum of N-Octadecylbenzylamine. libretexts.org

LC-MS and HPLC-MS Applications: Liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) are powerful hyphenated techniques that combine the separation capabilities of LC/HPLC with the detection power of MS. nih.gov These methods are ideal for analyzing N-Octadecylbenzylamine in complex mixtures. A reversed-phase HPLC method, likely using a C8 or C18 column, would effectively separate N-Octadecylbenzylamine from impurities based on its hydrophobicity. d-nb.infonih.gov The eluent would then be introduced into the mass spectrometer, often using an electrospray ionization (ESI) source, which is well-suited for ionizing polar and semi-polar molecules like amines. chromatographyonline.com This allows for both quantification and confirmation of the analyte's identity with high sensitivity and specificity. nih.gov

Chromatographic Separation and Purity Assessment

Chromatography is the primary technique for the separation and purity assessment of N-Octadecylbenzylamine. High-performance liquid chromatography (HPLC) is particularly well-suited for this purpose. researchgate.net

A typical HPLC method for analyzing N-Octadecylbenzylamine would involve a reversed-phase column (e.g., C18 or n-octylsilyl [C8]) where the nonpolar stationary phase interacts strongly with the long octadecyl chain of the molecule. d-nb.info The mobile phase would likely be a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. japsonline.com

Purity Assessment: The purity of a sample can be assessed by chromatographically separating the main compound from any impurities. sigmaaldrich.com In an HPLC chromatogram, the purity is often expressed as the area percentage of the main peak relative to the total area of all detected peaks. For a comprehensive assessment, a photodiode array (PDA) detector can be used. PDA detectors acquire the entire UV-Vis spectrum at each point during the elution of a peak. Software can then compare the spectra across the peak; if the peak is pure, the spectra should be identical. chromatographyonline.com Any significant variation suggests the presence of a co-eluting impurity. chromatographyonline.com

Advanced X-ray Diffraction Studies for Solid-State Architectures

X-ray diffraction (XRD) is a premier technique for determining the atomic and molecular structure of a crystal. wikipedia.org By measuring the angles and intensities of diffracted X-rays, XRD can reveal the three-dimensional arrangement of molecules in the solid state, including bond lengths and packing arrangements. sigmaaldrich.com

The key information obtained from an XRD study would be the lattice parameters of the unit cell and the long spacing value, which corresponds to the thickness of the molecular layers. This data is crucial for understanding how the molecules organize themselves in the solid state, which in turn affects the material's physical properties. academie-sciences.fr

N Octadecylbenzylamine in Contemporary Catalysis Research

Application as a Ligand in Transition Metal Catalysis

There is no available research on the use of N-Octadecylbenzylamine as a ligand in transition metal-catalyzed reactions.

Homogeneous Catalysis mediated by N-Octadecylbenzylamine-Metal Complexes

Specific examples and detailed research findings on homogeneous catalytic processes mediated by N-Octadecylbenzylamine-metal complexes are not present in the current scientific literature.

Heterogeneous Catalysis involving N-Octadecylbenzylamine-Functionalized Supports

Information regarding the use of N-Octadecylbenzylamine-functionalized supports in heterogeneous catalysis is not available in published research.

Organocatalytic Roles of N-Octadecylbenzylamine

The potential for N-Octadecylbenzylamine to act as an organocatalyst has not been explored in the available scientific literature.

Mechanistic Insights into N-Octadecylbenzylamine-Promoted Reactions

Due to the lack of studies on catalysis involving N-Octadecylbenzylamine, there are no mechanistic insights into any reactions it might promote.

Supramolecular Architectures and Self Assembly of N Octadecylbenzylamine

Design Principles for N-Octadecylbenzylamine-Based Supramolecular Systems

The primary design principle for N-Octadecylbenzylamine-based supramolecular systems lies in its amphiphilic nature. The molecule is composed of two distinct parts with opposing affinities for solvents: a nonpolar, hydrophobic tail and a polar, hydrophilic head.

The Hydrophobic Tail: This consists of a long, flexible 18-carbon saturated alkyl chain (n-octadecyl group). This tail is responsible for the strong hydrophobic character of the molecule.

The Hydrophilic Head: This is the benzylamine (B48309) group. The presence of the nitrogen atom and the aromatic ring makes this part of the molecule more polar than the alkyl tail. The secondary amine is capable of engaging in hydrogen bonding, and the benzyl (B1604629) group can participate in aromatic interactions.

This duality is the cornerstone of its self-assembly. In polar solvents like water, the molecules orient themselves to minimize the unfavorable contact between the hydrophobic tails and the solvent, a phenomenon known as the hydrophobic effect. mdpi.com Conversely, in nonpolar solvents, the polar headgroups will aggregate. This behavior is a fundamental principle exploited in the design of functional materials from amphiphilic molecules. rsc.orgnih.gov The specific balance between the size of the hydrophobic tail and the nature of the hydrophilic headgroup dictates the geometry and properties of the resulting supramolecular structures.

Non-Covalent Interactions Governing N-Octadecylbenzylamine Assembly

The formation and stability of supramolecular structures are governed by a combination of relatively weak and reversible non-covalent interactions. purdue.edu For N-Octadecylbenzylamine, several key forces work in concert to direct the assembly process. mdpi.combasicmedicalkey.com

Table 1: Key Non-Covalent Interactions in N-Octadecylbenzylamine Assembly

| Interaction Type | Interacting Species | Strength | Directionality | Role in Assembly |

|---|---|---|---|---|

| Hydrogen Bonding | Amine (N-H) with acceptors (e.g., N, O) | Weak-Moderate | Highly Directional | Provides structural stability and directionality to headgroup interactions. nih.gov |

| π-π Stacking | Benzyl aromatic rings | Weak | Directional (face-to-face or displaced) | Stabilizes headgroup packing and promotes ordered arrays. nih.govlibretexts.org |

| Hydrophobic Effect | Octadecyl chain and water | Varies (Entropy-driven) | Non-directional | The primary driving force for aggregation in aqueous media. mdpi.comarxiv.org |

| Van der Waals Forces | Between alkyl chains | Very Weak (per atom) | Non-directional | Cumulative effect provides significant cohesion within the hydrophobic core. colostate.edu |

Hydrogen Bonding and π-π Stacking Effects

The benzylamine headgroup offers specific interactions that provide directionality and reinforce the stability of the aggregates. The secondary amine (–NH–) group is a crucial functional site, capable of acting as both a hydrogen bond donor and acceptor. This allows for the formation of hydrogen-bonding networks between headgroups, which can significantly influence the packing and phase behavior of the assembled system. rsc.org The presence of hydrogen bonding can also modulate the strength of other nearby interactions, such as π-π stacking. rsc.org

Furthermore, the phenyl ring of the benzyl group facilitates π-π stacking interactions. These occur when aromatic rings align parallel to each other, either in a "sandwich" or a "displaced" conformation. libretexts.org While individually weaker than hydrogen bonds, these interactions are additive and play a substantial role in the ordering of molecules, particularly in creating columnar or lamellar structures. nih.gov The interplay between hydrogen bonding and π-π stacking is critical for achieving highly organized suprastructures. nih.gov

Formation of Micellar and Vesicular Structures

The aggregation of N-Octadecylbenzylamine in a solution, driven by the forces described above, leads to the spontaneous formation of organized structures such as micelles and vesicles. wikipedia.org

Micelles: Above a specific concentration, known as the critical micelle concentration (CMC), amphiphilic molecules like N-Octadecylbenzylamine will form micelles. wisc.eduresearchgate.net In an aqueous solution, these are typically spherical aggregates where the hydrophobic octadecyl tails form a liquid-like core, shielded from the water, while the hydrophilic benzylamine headgroups form a solvated outer shell, or corona, that interfaces with the aqueous environment. wikipedia.org The formation of these nanosized structures is a thermodynamically spontaneous process. nih.gov

Vesicles: Under different conditions, such as changes in concentration or the presence of additives, N-Octadecylbenzylamine can form vesicles. Vesicles, or liposomes, are hollow spheres composed of a lipid bilayer membrane. nih.gov In this arrangement, two layers of amphiphiles align with their hydrophobic tails facing each other, creating a central hydrophobic membrane that encloses an aqueous compartment. The hydrophilic headgroups face outward towards the bulk solution and inward towards the enclosed aqueous core. The formation of vesicles is a complex process involving the spontaneous closure of bilayer sheets to eliminate exposed hydrophobic edges from the aqueous solvent. fiveable.meuvigo.es

Integration into Macrocyclic Host-Guest Systems (e.g., Pillar[n]arenes)

The distinct structural components of N-Octadecylbenzylamine make it an excellent guest molecule for macrocyclic hosts like pillar[n]arenes. Pillar[n]arenes are a class of macrocycles with a unique pillar-shaped architecture and an electron-rich hydrophobic cavity. rsc.org

Host-guest complexation occurs when the long, hydrophobic octadecyl chain of N-Octadecylbenzylamine threads into the cavity of a pillar[n]arene. This process is driven by favorable CH-π and van der Waals interactions between the alkyl chain and the interior of the host. The benzylamine headgroup typically remains outside the cavity, where it can interact with the functional groups on the rim of the pillararene or with the solvent. This binding can be highly selective and stable. rsc.orgnih.gov Such host-guest systems are foundational for creating more complex supramolecular machinery, including molecular switches and stimuli-responsive materials. nih.gov

Dynamic Covalent Chemistry and Responsive Supramolecular Systems

The amine functionality in N-Octadecylbenzylamine opens the door to employing dynamic covalent chemistry (DCC) in its supramolecular systems. primescholars.com DCC utilizes reversible covalent bonds, allowing for the creation of materials that can adapt their structure and properties in response to external stimuli. tue.nl

A prime example is the formation of an imine (or Schiff base) through the reversible reaction of the amine group of N-Octadecylbenzylamine with an aldehyde or ketone. This reaction is often pH-sensitive; the imine bond is stable at neutral or basic pH but can be readily hydrolyzed (broken) under acidic conditions. mdpi.com

By incorporating this dynamic covalent bond into self-assembled structures like vesicles, it is possible to create responsive systems. For instance, vesicles could be designed to disassemble and release an encapsulated cargo when the environmental pH is lowered, triggering the cleavage of the imine linkages that hold the amphiphiles together. nih.gov This strategy allows for the development of "smart" materials that can respond to specific chemical signals. mdpi.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| N-Octadecylbenzylamine |

| Aldehyde |

| Ketone |

N Octadecylbenzylamine in Functional Materials Science

Fabrication of N-Octadecylbenzylamine-Containing Polymeric Materials

The incorporation of N-Octadecylbenzylamine into polymeric materials is primarily achieved by physically blending it as an additive rather than using it as a monomer in polymerization reactions. symeres.comillinois.edu This process leverages the compound's ability to modify the bulk properties of the host polymer. journalwjarr.comnih.gov The long alkyl chain of N-Octadecylbenzylamine can interact with polymer chains, affecting their packing and mobility. d-nb.infomolecularcloud.org

Common fabrication methods for integrating additives like N-Octadecylbenzylamine into a polymer matrix include:

Melt Blending: In this process, the polymer is heated above its melting point and N-Octadecylbenzylamine is mixed in, ensuring a homogeneous dispersion of the molecule throughout the polymer matrix upon cooling. This technique is widely used for thermoplastic polymers.

Solution Casting: The polymer and N-Octadecylbenzylamine are dissolved in a common solvent. The resulting solution is then cast onto a substrate, and the solvent is evaporated, leaving a thin film of the polymer with the additive distributed within it.

Incorporation as a Plasticizer or Stabilizer: N-Octadecylbenzylamine can be added to polymer formulations to increase flexibility (plasticization) or to prevent degradation from environmental factors like heat or light (stabilization). d-nb.infonih.gov This is a common practice in the plastics and coatings industry. specialchem.com

The choice of method depends on the type of polymer, the desired final form of the material, and the specific function the N-Octadecylbenzylamine is intended to perform.

Table 1: Methods for Incorporating N-Octadecylbenzylamine into Polymeric Materials

| Fabrication Method | Polymer Type | Description |

| Melt Blending | Thermoplastics (e.g., PVC) | N-Octadecylbenzylamine is mechanically mixed with the molten polymer to achieve dispersion. |

| Solution Casting | Various soluble polymers | The polymer and N-Octadecylbenzylamine are co-dissolved and a film is formed by solvent evaporation. |

| Additive Compounding | Elastomers, Thermoplastics | The compound is added during the formulation process as a plasticizer or stabilizer to modify mechanical or stability properties. d-nb.infonih.gov |

Surface Chemistry and Interfacial Phenomena

At an air-water interface, for instance, N-Octadecylbenzylamine molecules orient themselves with the hydrophobic octadecyl tail pointing away from the water and the polar amine group interacting with the water molecules. researchgate.net This orientation disrupts the cohesive forces between surface water molecules, thereby lowering the surface tension. The ability of such amphiphilic amines and their salts to inhibit the ice-nucleating activity of bacteria has been attributed to this surface activity. tandfonline.com

Key properties related to its surface chemistry include:

Amphiphilicity: Possesses distinct hydrophobic (octadecyl) and hydrophilic/polar (benzylamine) regions.

Monolayer Formation: Can form a monomolecular layer at interfaces, a characteristic behavior of surface-active materials.

Reduction of Interfacial Tension: By adsorbing at interfaces, it lowers the tension between the two phases. researchgate.net

Table 2: Physicochemical Properties of N-Octadecylbenzylamine

| Property | Value / Description | Source |

| Molecular Formula | C₂₅H₄₅N | nih.gov |

| Molecular Weight | 359.6 g/mol | nih.gov |

| Topological Polar Surface Area | 12 Ų | nih.gov |

| Structural Feature | Secondary amine with a C18 alkyl chain and a benzyl (B1604629) group | nih.gov |

Amphiphilic N-Octadecylbenzylamine Derivatives in Nanomaterial Synthesis

In the synthesis of nanomaterials, particularly metallic nanoparticles, controlling particle size and preventing aggregation are critical challenges. nih.govresearchgate.net This is typically achieved by using capping agents, which are molecules that bind to the surface of the growing nanoparticle. researchgate.netredalyc.org The amphiphilic nature of N-Octadecylbenzylamine and its derivatives makes them suitable candidates for this role. mdpi.comnih.gov

While specific studies detailing the use of N-Octadecylbenzylamine are not abundant, its function can be inferred from the principles of nanoparticle synthesis:

Surface Binding: The nitrogen atom in the amine group can donate its lone pair of electrons to coordinate with the surface of a metal nanoparticle.

Steric Stabilization: Once bound to the nanoparticle surface, the long, bulky octadecyl and benzyl groups extend into the surrounding medium. These chains create a steric barrier that physically prevents nanoparticles from approaching each other and agglomerating. researchgate.net

This mechanism is particularly effective in non-aqueous, low-polarity solvents where the long alkyl chains are well-solvated. The choice of capping agent is crucial as it not only stabilizes the nanoparticles but can also influence their size, shape, and solubility. redalyc.orgmdpi.com Plant extracts containing various biomolecules, including amines and other compounds, are often used in "green synthesis" to serve as both reducing and capping agents. nih.govscielo.org.mx

Development of Responsive and Adaptive Materials Incorporating N-Octadecylbenzylamine

Responsive or "smart" materials are designed to change their properties in a controlled way in response to external stimuli such as temperature, light, pH, or electric fields. researchgate.netresearchgate.netpreprints.org These materials are often based on specially designed polymers. tue.nl For example, thermo-responsive polymers like poly(N-isopropylacrylamide) can undergo a phase transition in water at a specific temperature. whiterose.ac.uk

Based on available literature, the direct use of N-Octadecylbenzylamine as a key component for creating responsive and adaptive materials is not well-documented. The development of such materials typically involves the polymerization of monomers that contain the responsive chemical moieties or the creation of interpenetrating polymer networks with specific functionalities. tue.nlnih.gov While N-Octadecylbenzylamine's properties are valuable in other areas of materials science, its role in the sophisticated field of stimuli-responsive and adaptive systems has not been established.

Applications in Coatings and Photo-Reactive Systems

N-Octadecylbenzylamine has found specific applications in the formulation of coatings and reactive materials, where it can function as a stabilizer, a plasticizer, or a reactive component. google.comgoogleapis.comi.moscow

Heat-Sensitive Recording Materials: Several patents disclose the use of N-Octadecylbenzylamine as a component in the heat-sensitive layer of recording materials, such as thermal paper. google.comi.moscow In these systems, it can act as a sensitizer (B1316253) or stabilizer, influencing the color-developing reaction that occurs upon heating.

Photo-Reactive Binders: One patent describes the potential use of octadecylbenzylamine as a secondary amine in the synthesis of an amino photo-reactive binder for compositions like inks and coatings. epo.org In this context, it is noted that the compound may not significantly act as a plasticizer. epo.org

Light Stabilizers: The amine functional group in N-Octadecylbenzylamine suggests it may have a role as a light stabilizer in coatings. Hindered Amine Light Stabilizers (HALS) are a major class of additives that protect polymers from photo-oxidative degradation by scavenging free radicals. cnrs.frpaint.orgresearchgate.net Although N-Octadecylbenzylamine is not a sterically hindered amine in the traditional sense, its amine group could participate in similar radical-trapping mechanisms, contributing to the durability of a coating. songwon.com

Plasticizers: In coating formulations, plasticizers are used to increase flexibility and improve film formation. specialchem.com The long alkyl chain of N-Octadecylbenzylamine can intersperse between polymer chains, increasing their free volume and lowering the glass transition temperature, which is the characteristic action of a plasticizer. molecularcloud.orghallstarindustrial.com

Table 3: Documented and Potential Applications of N-Octadecylbenzylamine in Coatings and Reactive Systems

| Application | Function | System Type | Source(s) |

| Heat-Sensitive Recording | Sensitizer / Stabilizer | Thermal Paper / Imaging Material | google.com, i.moscow |

| Image Forming Material | Component in coating solution | Imaging Material | googleapis.com |

| Photo-Reactive Binder Synthesis | Reactive Secondary Amine | UV-Curable Inks and Coatings | epo.org |

| Light Stabilization (Potential) | Radical Scavenger | Protective Coatings | cnrs.fr, paint.org |

| Plasticization (Potential) | Flexibility Enhancer | Polymer Films and Coatings | specialchem.com |

Environmental and Biological Contexts of N Octadecylbenzylamine Discovery

Isolation and Characterization from Natural Sources

N-Octadecylbenzylamine has been identified and isolated from the plant species Arum palaestinum Boiss, a member of the Araceae family. researchgate.netresearchgate.net This plant, commonly known as the Black Calla Lily, is native to the Levant region and has a history of use in traditional medicine. learning-gate.org The discovery of N-Octadecylbenzylamine in this terrestrial plant marks a significant finding, as it was previously uncharacterized within this natural source. researchgate.netresearchgate.net

The identification of N-Octadecylbenzylamine was the result of comprehensive phytochemical analyses of different parts of the A. palaestinum plant, including its leaves, flowers, and rhizomes. learning-gate.orgrepec.org Researchers utilized various extraction methods to isolate the compound, employing solvents with differing polarities to create aqueous, ethanolic, and chloroformic extracts. learning-gate.orgrepec.org Through this process, it was determined that N-Octadecylbenzylamine was consistently present in the aqueous fractions of the plant material. repec.org

The characterization of N-Octadecylbenzylamine from these extracts was accomplished using liquid chromatography-mass spectrometry (LC-MS). researchgate.netresearchgate.net This analytical technique was instrumental in a study that revealed the presence of 13 previously unreported compounds in A. palaestinum, with N-Octadecylbenzylamine being one of them. researchgate.netresearchgate.net The use of LC-MS allowed for the separation and identification of this specific amine from a complex mixture of phytochemicals. researchgate.netresearchgate.net

**Table 1: Isolation of N-Octadecylbenzylamine from *Arum palaestinum***

| Plant Part | Extraction Solvent | Presence of N-Octadecylbenzylamine |

|---|---|---|

| Leaves | Aqueous | Present |

| Flowers | Aqueous | Present |

| Rhizomes | Aqueous | Present |

| Leaves | Ethanolic | Not specified |

| Flowers | Ethanolic | Not specified |

| Rhizomes | Ethanolic | Not specified |

| Leaves | Chloroform | Not specified |

| Flowers | Chloroform | Not specified |

| Rhizomes | Chloroform | Not specified |

Methodological Advances in Natural Product Profiling for N-Octadecylbenzylamine

The discovery of N-Octadecylbenzylamine in Arum palaestinum is a direct result of methodological advances in the field of natural product profiling. researchgate.netresearchgate.net The move from classical analytical techniques to more sophisticated hyphenated systems has revolutionized the way scientists can analyze the chemical constituents of biological samples. journalirjpac.com

Specifically, the application of high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has been pivotal. nih.gov One comprehensive metabolite profiling of A. palaestinum leaves employed Ultra-High-Performance Liquid Chromatography-Diode Array Detection-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-DAD-ESI-QTOF-MS). researchgate.net This powerful technique allows for high-resolution separation and sensitive detection of a wide array of compounds within a complex extract. nih.govresearchgate.net

These advanced methods offer significant advantages over older techniques by providing detailed structural information from minute amounts of material, which is crucial when dealing with compounds that may be present in low concentrations. nih.gov The ability to rapidly screen and identify known and unknown compounds in a single analytical run, a process known as dereplication, has accelerated the pace of natural product discovery. journalirjpac.com The identification of N-Octadecylbenzylamine was part of a broader phytochemical screening of A. palaestinum that successfully characterized numerous metabolites, showcasing the efficacy of these modern analytical platforms in natural product research. researchgate.netnaturalmedicinejournal.com

Future Directions and Interdisciplinary Research Outlook

Bridging Synthetic Advancements with Supramolecular Applications

The future of N-Octadecylbenzylamine in supramolecular chemistry is intrinsically linked to the development of novel synthetic methodologies. The ability to precisely tune the molecular architecture of N-Octadecylbenzylamine derivatives is paramount for unlocking their potential in creating complex, self-assembling systems. The long octadecyl chain provides a powerful tool for driving self-assembly through van der Waals interactions and hydrophobic effects, a principle well-established in the formation of micelles, vesicles, and other supramolecular structures from amphiphilic molecules. mdpi.commdpi.com

Future synthetic efforts will likely focus on introducing additional functional groups to the benzylamine (B48309) moiety. This could involve substitution on the aromatic ring or modification of the amine group itself. Such modifications would allow for the introduction of specific recognition sites, enabling the programmed assembly of N-Octadecylbenzylamine derivatives into more complex and functional supramolecular architectures. The study of amphiphilic porphyrin derivatives with chiral benzylamine co-solutes, for instance, has demonstrated how such interactions can dramatically influence the morphology and chirality of self-assembled structures. mdpi.comnih.govbohrium.com This highlights the potential for creating tailored supramolecular systems by strategically modifying the benzylamine headgroup of N-Octadecylbenzylamine.

Computational Design of Novel N-Octadecylbenzylamine Derivatives

Computational modeling will be an indispensable tool in guiding the synthesis of new N-Octadecylbenzylamine derivatives with desired properties. Molecular dynamics simulations can provide valuable insights into the self-assembly behavior of these amphiphilic molecules, predicting how changes in molecular structure will affect their aggregation in different solvent environments. researchgate.net Such computational studies are crucial for understanding the fundamental principles that govern the formation of supramolecular structures from long-chain amine compounds. chemrxiv.org

Furthermore, quantum chemical calculations can be employed to predict the electronic properties of novel derivatives, which is essential for applications in areas such as molecular electronics and sensing. By screening virtual libraries of N-Octadecylbenzylamine derivatives, researchers can identify promising candidates for synthesis, thereby accelerating the discovery of new materials with specific functionalities. This computational-guided approach has been successfully used in the design of various functional molecules, including catalysts and materials for biomedical applications. mdpi.comqyaobio.com

Expanding Catalytic Paradigms with N-Octadecylbenzylamine Scaffolds

The benzylamine functional group in N-Octadecylbenzylamine offers a versatile scaffold for the development of novel catalysts. The nitrogen atom can act as a ligand to coordinate with various metal centers, forming organometallic complexes with potential catalytic activity. The long octadecyl chain can influence the solubility and stability of these catalysts, potentially enabling their use in biphasic catalysis or as catalyst-supporting nanostructures.

Research into palladium complexes with long-chain amine ligands has shown their potential in hydrogenation and cross-coupling reactions. researchgate.netresearchgate.netlouisville.edu Similarly, benzylamine derivatives have been utilized in the synthesis of catalysts for a range of organic transformations. nih.govtandfonline.com Future research could therefore focus on preparing and screening N-Octadecylbenzylamine-based metal complexes for their catalytic performance in various reactions. The ability to attach these catalysts to solid supports or to form self-assembled catalytic nanostructures could lead to highly efficient and recyclable catalytic systems.

Emerging Roles in Advanced Functional Materials

The unique combination of a long alkyl chain and a functional benzylamine group makes N-Octadecylbenzylamine a promising building block for the creation of advanced functional materials. The long octadecyl chains can promote the formation of ordered structures, such as self-assembled monolayers (SAMs) on various substrates. acs.org The properties of these SAMs, including their surface energy and electronic characteristics, could be tuned by modifying the benzylamine headgroup.

Furthermore, N-Octadecylbenzylamine and its derivatives could be incorporated into polymers to create materials with tailored properties. free.frpsu.edu For example, their amphiphilic nature could be exploited to create polymer electrolytes or materials for drug delivery. acs.orgacs.org The development of materials from long-chain amines and benzylamine derivatives is an active area of research, with applications ranging from coatings and adhesives to biomedical devices. ontosight.ai The exploration of N-Octadecylbenzylamine in these areas could lead to the discovery of new materials with novel and useful functionalities.

Q & A

Q. What are the established synthetic routes for N-Octadecylbenzylamine, and how can experimental reproducibility be ensured?

- Methodological Answer : N-Octadecylbenzylamine is typically synthesized via alkylation of benzylamine with 1-bromooctadecane under basic conditions. Key steps include:

- Reaction Optimization : Use anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis. Monitor reaction progress via TLC or GC-MS .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

- Characterization : Confirm structure using H/C NMR, FT-IR (amine N-H stretch ~3300 cm), and elemental analysis. Reproducibility requires strict control of reaction time, temperature, and stoichiometry .

Q. Which analytical techniques are most effective for characterizing N-Octadecylbenzylamine’s purity and structural integrity?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .

- Spectroscopy : NMR for functional group verification (e.g., benzyl CH protons at δ 3.7–4.0 ppm) and FT-IR for amine identification .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] at m/z 374.4 .

Q. How does solvent polarity influence N-Octadecylbenzylamine’s solubility, and what solvent systems are optimal for its handling?

- Methodological Answer :

- Solubility Testing : Conduct a solvent screen (e.g., hexane, chloroform, ethanol) under controlled temperatures (25–60°C).

- Optimal Solvents : Nonpolar solvents (hexane, toluene) for dissolution; ethanol for recrystallization. Avoid aqueous systems due to low polarity .

Q. What are the stability considerations for N-Octadecylbenzylamine under standard laboratory storage conditions?

- Methodological Answer :

- Storage : Store in airtight, amber vials at 4°C to prevent oxidation or moisture absorption .

- Stability Monitoring : Periodic NMR analysis to detect degradation (e.g., amine oxidation to nitro compounds) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate the structure-property relationships of N-Octadecylbenzylamine in surfactant applications?

- Methodological Answer :

- Modeling Workflow :

Optimize molecular geometry using Gaussian09 at B3LYP/6-31G(d) level.

Calculate critical micelle concentration (CMC) via solvation energy simulations.

Validate with experimental CMC data (e.g., surface tension measurements) .

- Data Interpretation : Correlate alkyl chain length with hydrophobic interactions and micelle stability .

Q. How should researchers resolve contradictions in reported thermodynamic data (e.g., melting points) for N-Octadecylbenzylamine?

- Methodological Answer :

- Comparative Analysis : Replicate experiments using standardized DSC protocols (heating rate 10°C/min, nitrogen atmosphere) .

- Error Sources : Identify impurities (via HPLC) or polymorphic forms (PXRD) as potential causes .

- Literature Review : Cross-reference data from peer-reviewed journals (avoiding non-validated sources like Chemblink) .

Q. What experimental designs are suitable for studying N-Octadecylbenzylamine’s stability under extreme conditions (e.g., high pH or UV exposure)?

- Methodological Answer :

- Stress Testing :

- UV Stability : Expose solutions to 254 nm UV light; monitor degradation via HPLC .

- Alkaline Conditions : Incubate in NaOH (0.1–1 M) at 37°C; quantify amine hydrolysis via titration .

Q. How can researchers systematically investigate N-Octadecylbenzylamine’s interactions with transition metals (e.g., catalysis or coordination chemistry)?

- Methodological Answer :

- Coordination Studies :

Synthesize metal complexes (e.g., with Cu or Fe) in ethanol.

Characterize via UV-Vis (d-d transitions) and ESR spectroscopy .

- Catalytic Screening : Test hydrogenation or oxidation reactions; compare turnover frequencies (TOF) with control ligands .

Q. What methodologies are recommended for assessing N-Octadecylbenzylamine’s environmental impact (e.g., biodegradability or ecotoxicity)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.